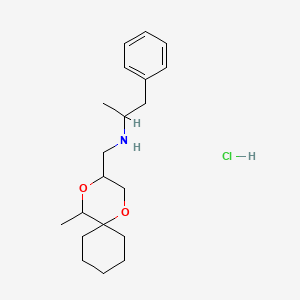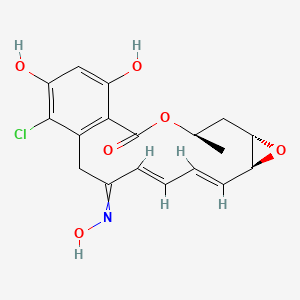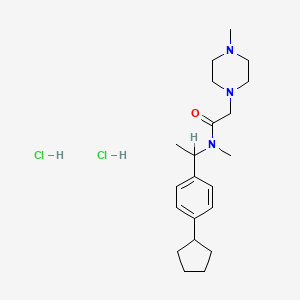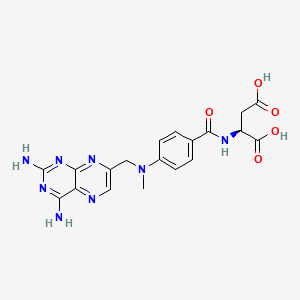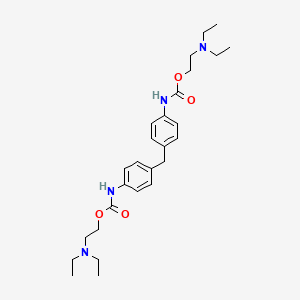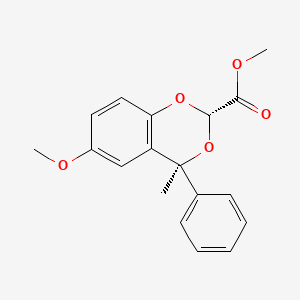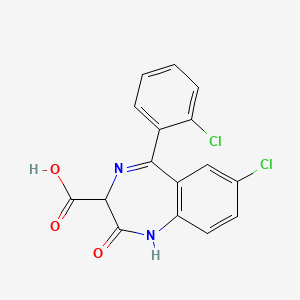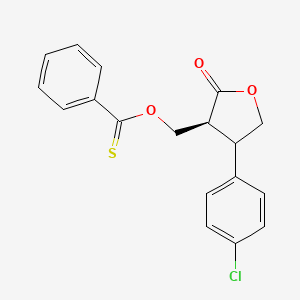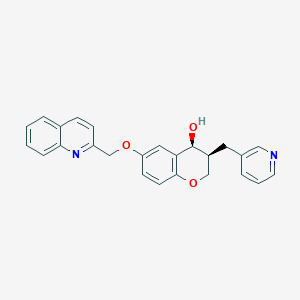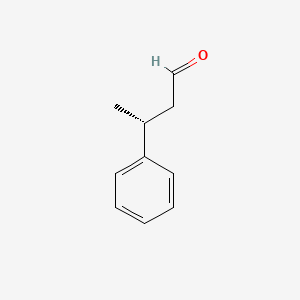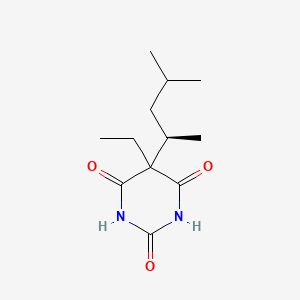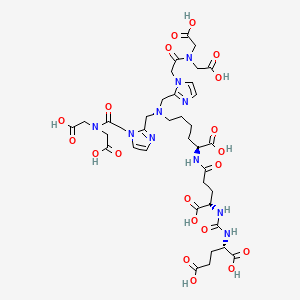
Trofolastat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of technetium TC-99M trofolastat involves complex synthetic routes and reaction conditions. The compound is synthesized by coordinating technetium-99m with a chelating agent that binds to prostate-specific membrane antigen. The industrial production methods involve radiolabeling techniques to ensure the compound’s stability and efficacy .
Chemical Reactions Analysis
Trofolastat undergoes various chemical reactions, including coordination with technetium-99m. The common reagents used in these reactions include chelating agents and reducing agents to facilitate the binding of technetium-99m. The major product formed from these reactions is the radiolabeled compound, technetium TC-99M this compound .
Scientific Research Applications
Trofolastat has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a radiotracer in SPECT imaging to detect prostate cancer. It has shown high potential in identifying and localizing prostate cancer in patients with intermediate- and high-risk prostate cancer . In chemistry and biology, it is used to study the binding affinity and specificity of small-molecule inhibitors to prostate-specific membrane antigen .
Mechanism of Action
The mechanism of action of technetium TC-99M trofolastat involves its binding to prostate-specific membrane antigen, an enzyme with high expression in prostate cancer cells. This binding allows for the noninvasive detection of prostate cancer using SPECT imaging. The molecular targets and pathways involved include the prostate-specific membrane antigen and the radiolabeled technetium-99m .
Comparison with Similar Compounds
Trofolastat is unique in its high affinity binding to prostate-specific membrane antigen and its use as a radiotracer in SPECT imaging. Similar compounds include technetium TC-99M MIP-1404 and technetium TC-99M MIP-1405, which also target prostate-specific membrane antigen but may differ in their biodistribution and kinetic behavior .
Properties
CAS No. |
1660954-70-0 |
|---|---|
Molecular Formula |
C37H50N10O20 |
Molecular Weight |
954.8 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C37H50N10O20/c48-26(6-4-22(35(63)64)41-37(67)42-23(36(65)66)5-7-29(51)52)40-21(34(61)62)3-1-2-10-43(13-24-38-8-11-44(24)15-27(49)46(17-30(53)54)18-31(55)56)14-25-39-9-12-45(25)16-28(50)47(19-32(57)58)20-33(59)60/h8-9,11-12,21-23H,1-7,10,13-20H2,(H,40,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,41,42,67)/t21-,22-,23-/m0/s1 |
InChI Key |
FIHVIDKDARACGD-VABKMULXSA-N |
Isomeric SMILES |
C1=CN(C(=N1)CN(CCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CN(C(=N1)CN(CCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


